N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyrrolidine carboxamides and is characterized by the presence of a benzyl group, a methylphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methylphenyl derivatives.
Scientific Research Applications
N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methylbenzamide: Similar structure but lacks the pyrrolidine ring.
N-benzyl-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but with a phenyl group instead of a methylphenyl group.
N-benzyl-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of its functional groups and the presence of the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-7-9-17(10-8-15)13-22-14-18(11-19(22)23)20(24)21-12-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYNOVVMZSMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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